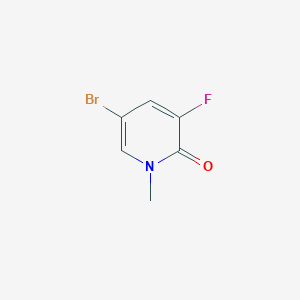![molecular formula C18H21FN2O2 B1511130 4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol](/img/structure/B1511130.png)
4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoisoindole core, a fluorine atom, and a trans-4-hydroxycyclohexyl group. Its molecular formula is C18H21FN2O2, and it has a molecular weight of 414.37 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazoisoindole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazoisoindole core, such as halogenated, nitrated, and sulfonated compounds .
科学的研究の応用
4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in cancer research as an IDO1 inhibitor.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The compound exerts its effects primarily by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This inhibition leads to a decrease in kynurenine levels in tumor cells, thereby increasing tryptophan levels. This restoration of tryptophan levels enhances the proliferation and activation of immune cells, including dendritic cells, natural killer cells, and T-lymphocytes, and reduces tumor-associated regulatory T-cells .
類似化合物との比較
Similar Compounds
Navoximod: Another IDO1 inhibitor with a similar mechanism of action.
Indoximod: A compound that modulates the IDO pathway but with a different structure.
Epacadostat: A potent and selective IDO1 inhibitor used in cancer therapy.
Uniqueness
4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol is unique due to its specific structural features, such as the imidazoisoindole core and the trans-4-hydroxycyclohexyl group, which contribute to its distinct biochemical properties and therapeutic potential .
特性
分子式 |
C18H21FN2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2 |
InChIキー |
YGACXVRLDHEXKY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1511049.png)
![Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane](/img/structure/B1511053.png)





![2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B1511068.png)

![2-Bromo-4-nitrobenzo[d]thiazole](/img/structure/B1511073.png)


